(2S,3R)-Diaminobutyric Acid Enables Amide-Stabilized Cyclic Peptide Analogues with Retained Antibacterial Activity
In the total synthesis of the cyclic lipodepsipeptide antibiotic paenibacterin, the threonine residue in the lead compound P-A1 was replaced with either L-2,3-diaminopropionic acid (Dapa) or (2S,3R)-2,3-diaminobutyric acid (Daba) to produce the analogues P-A1-Dapa and P-A1-Daba [1]. This substitution converted the labile ring-closing ester bond to a more stable amide bond. Crucially, this structural modification had little or no effect on antibacterial activity [1]. The minimum inhibitory concentrations (MICs) of the parent compounds P-A1 and P-A2 against Escherichia coli K-12 (G–) and Bacillus subtilis 1046 (G+) were found to be the same, demonstrating that the amide bond replacement using (2S,3R)-diaminobutyric acid is a viable strategy for creating more stable antibiotic analogues without compromising potency [1].
| Evidence Dimension | Antibacterial activity (MIC) after residue substitution and ester-to-amide bond conversion |
|---|---|
| Target Compound Data | (2S,3R)-2,3-diaminobutyric acid (incorporated into P-A1-Daba analogue) |
| Comparator Or Baseline | P-A1 (natural threonine residue) and P-A2 (natural threonine residue) |
| Quantified Difference | Little or no effect on activity; MICs of P-A1 and P-A2 were the same |
| Conditions | Escherichia coli K-12 (G–) and Bacillus subtilis 1046 (G+) in vitro assays |
Why This Matters
This evidence demonstrates that (2S,3R)-2,3-diaminobutyric acid is a validated building block for creating metabolically stable cyclic peptide analogues with retained antibacterial potency, a feature not achievable with standard amino acids like threonine.
- [1] Noden, M.; Moreira, R.; Huang, E.; Yousef, A. E.; Palmer, M.; Taylor, S. D. Total Synthesis of Paenibacterin and Its Analogues. J. Org. Chem. 2019, 84 (9), 5339-5347. View Source
